molecular formula C16H14N6O3 B14922656 2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B14922656
M. Wt: 338.32 g/mol
InChI Key: DPUZOKYLNOACRX-BOPFTXTBSA-N
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Description

2-(2H-benzotriazol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves the reaction of 2H-benzotriazole with acetohydrazide and 4-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzotriazol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-(2H-benzotriazol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in drug design and development.

    Industry: Utilized as a UV absorber in plastics and coatings to prevent degradation.

Mechanism of Action

The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The benzotriazole moiety is known to interact with metal ions, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-benzotriazol-2-yl)phenol
  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Uniqueness

2-(2H-benzotriazol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide stands out due to its unique combination of the benzotriazole and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H14N6O3/c1-11(12-6-8-13(9-7-12)22(24)25)17-18-16(23)10-21-19-14-4-2-3-5-15(14)20-21/h2-9H,10H2,1H3,(H,18,23)/b17-11-

InChI Key

DPUZOKYLNOACRX-BOPFTXTBSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1N=C2C=CC=CC2=N1)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CN1N=C2C=CC=CC2=N1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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